![molecular formula C15H13N4P B12531694 1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 663219-76-9](/img/structure/B12531694.png)
1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core and a phosphanyl group substituted with pyrrole rings. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study for various scientific applications.
Méthodes De Préparation
The synthesis of 1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the phosphanyl group. Common reagents used in these reactions include phosphorus trichloride, pyrrole, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phosphanyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: It has been studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. In the context of cancer therapy, the compound acts as an inhibitor of FGFRs. By binding to the receptor’s active site, it prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis of cancer cells .
Comparaison Avec Des Composés Similaires
1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolo[2,3-b]pyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: Lacks the phosphanyl group and has different chemical properties and applications.
1,7-Diazaindene: Another pyrrolo[2,3-b]pyridine derivative with distinct functional groups and reactivity.
7-Azaindole: Similar core structure but different substituents, leading to varied biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
663219-76-9 |
|---|---|
Formule moléculaire |
C15H13N4P |
Poids moléculaire |
280.26 g/mol |
Nom IUPAC |
pyrrolo[2,3-b]pyridin-1-yl-di(pyrrol-1-yl)phosphane |
InChI |
InChI=1S/C15H13N4P/c1-2-10-17(9-1)20(18-11-3-4-12-18)19-13-7-14-6-5-8-16-15(14)19/h1-13H |
Clé InChI |
SZALGKLPMWBKBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)P(N2C=CC=C2)N3C=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


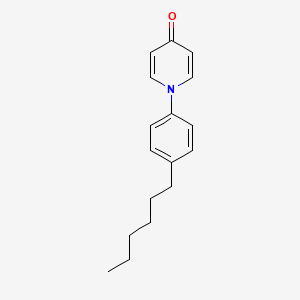

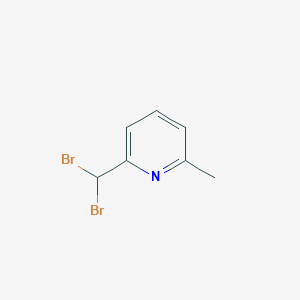
![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)
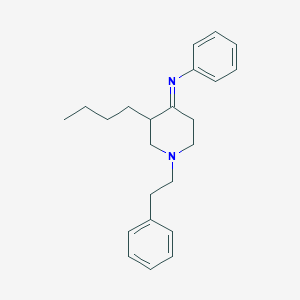
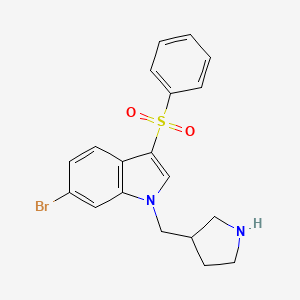
![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)
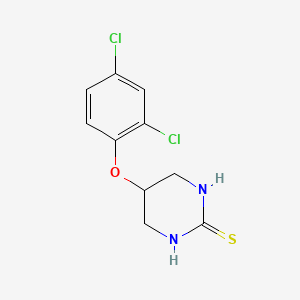
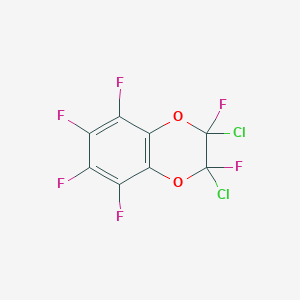
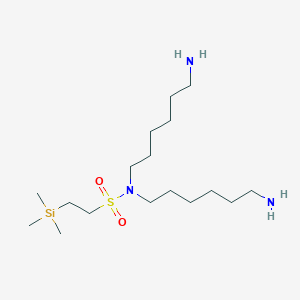
![4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531673.png)
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)


